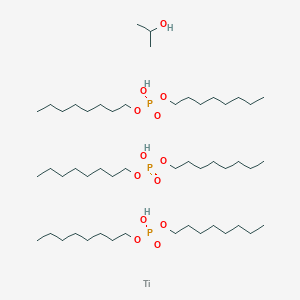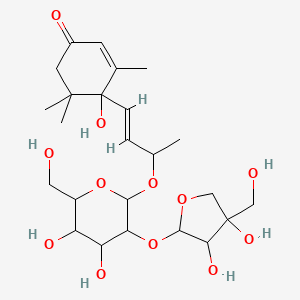
Cassamedine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Cassamedine se extrae típicamente de fuentes naturales. El método de preparación implica disolver 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO) para crear una solución madre con una concentración de 40 mg/mL . Para experimentos in vivo, la solución madre se diluye aún más con polietilenglicol 300 (PEG300), Tween 80 y agua destilada (ddH2O) para lograr la concentración deseada de la solución de trabajo .
Análisis De Reacciones Químicas
Cassamedine experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar diferentes derivados oxidados.
Reducción: Puede reducirse utilizando agentes reductores comunes como el borohidruro de sodio.
Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos bajo condiciones adecuadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Cassamedine tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar diversas reacciones químicas y mecanismos.
Medicina: Se está investigando por sus posibles efectos terapéuticos en el tratamiento de afecciones inflamatorias.
Industria: this compound se utiliza en el desarrollo de nuevos fármacos y como compuesto de referencia en los procesos de control de calidad.
Mecanismo De Acción
El mecanismo de acción de Cassamedine implica su interacción con objetivos moleculares y vías específicas. Ejerce sus efectos modulando la actividad de ciertas enzimas y receptores involucrados en las respuestas inflamatorias e inmunitarias. Los objetivos moleculares y las vías exactas aún están bajo investigación, pero se sabe que influye en la producción de mediadores inflamatorios y citoquinas.
Comparación Con Compuestos Similares
Cassamedine se puede comparar con otros compuestos naturales con propiedades similares, como:
Curcumina: Conocida por sus propiedades antiinflamatorias y antioxidantes.
Resveratrol: Un compuesto con efectos antiinflamatorios y cardioprotectores.
Quercetina: Un flavonoide con actividades antiinflamatorias y antioxidantes.
This compound es única debido a su estructura molecular específica y las vías distintas que influye, lo que la convierte en un compuesto valioso para la investigación dirigida en inflamación e inmunomodulación.
Propiedades
Fórmula molecular |
C19H11NO6 |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
17-methoxy-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(22),2,4(8),9,12,14,16(23),17-octaen-11-one |
InChI |
InChI=1S/C19H11NO6/c1-22-17-8-2-3-20-15-13(8)14(18-19(17)26-7-25-18)9-4-11-12(24-6-23-11)5-10(9)16(15)21/h2-5H,6-7H2,1H3 |
Clave InChI |
DQFLZSJFIQYSGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C3C4=CC5=C(C=C4C(=O)C6=NC=CC1=C36)OCO5)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)
![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)

![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)



![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)
